Ethyl 6-(hydroxymethyl)nicotinate
Overview
Description
Ethyl 6-(hydroxymethyl)nicotinate is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is a colorless to pale yellow liquid that belongs to the class of nicotinates. This compound is known for its versatile applications in various fields, including medical research, organic synthesis, and medicinal chemistry.
Mechanism of Action
Target of Action
Ethyl 6-(hydroxymethyl)nicotinate is a derivative of nicotinic acid, also known as niacin . The primary targets of nicotinic acid derivatives are often nicotinic acid receptors, which play a crucial role in various biological processes . .
Mode of Action
For instance, methyl nicotinate, another derivative, is thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .
Biochemical Pathways
Nicotine, a related compound, is known to affect several pathways, including the pyridine and pyrrolidine pathways . In these pathways, nicotine is catabolized into fumaric acid, which then enters the TCA cycle . It’s plausible that this compound might affect similar pathways, but this needs further investigation.
Pharmacokinetics
Related compounds like 6-methylnicotine have been studied, and it was found that the aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine
Result of Action
For instance, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application .
Action Environment
It’s known that the compound should be stored sealed in a dry environment at 2-8°c . This suggests that temperature and humidity might affect its stability.
Biochemical Analysis
Biochemical Properties
Ethyl 6-(hydroxymethyl)nicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinate phosphoribosyltransferase, an enzyme involved in the biosynthesis of NAD⁺ (nicotinamide adenine dinucleotide). This interaction facilitates the conversion of nicotinic acid to nicotinate mononucleotide, a crucial step in NAD⁺ biosynthesis . Additionally, this compound has been shown to interact with nicotinamide mononucleotide adenylyltransferase, further contributing to NAD⁺ biosynthesis .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound enhances the expression of genes involved in oxidative stress response and energy metabolism . It also modulates cell signaling pathways such as the MAPK (mitogen-activated protein kinase) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several binding interactions with biomolecules. It binds to nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, facilitating the biosynthesis of NAD⁺ . Additionally, this compound acts as an activator of sirtuins, a family of NAD⁺-dependent deacetylases that regulate various cellular processes, including gene expression, DNA repair, and metabolism . This activation leads to changes in gene expression and enzyme activity, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that this compound maintains its effects on cellular function, including enhanced gene expression and metabolic activity, over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance metabolic activity and improve overall cellular function . At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been identified, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the nicotinate and nicotinamide metabolism pathway . It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, facilitating the conversion of nicotinic acid to NAD⁺ . This involvement in NAD⁺ biosynthesis highlights its importance in cellular energy metabolism and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is transported across cell membranes via specific transporters, including organic cation transporters . Once inside the cell, this compound is distributed to different cellular compartments, including the cytoplasm and mitochondria . This distribution is crucial for its role in modulating cellular metabolism and energy production .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in NAD⁺ biosynthesis and energy metabolism . Additionally, this compound undergoes post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-(hydroxymethyl)nicotinate can be synthesized through several methods. One common method involves the reaction of dimethyl 2,5-pyridine dicarboxylate with calcium chloride in tetrahydrofuran and ethanol, followed by reduction with sodium tetrahydroborate . Another method involves the oxidation of 2-methyl-5-ethylpyridine at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(hydroxymethyl)nicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Sodium tetrahydroborate is a common reducing agent used in the synthesis of this compound.
Substitution: Halogenation reactions can be performed using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 6-(hydroxymethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: This compound is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Ethyl 6-(hydroxymethyl)nicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: Used as a rubefacient in topical preparations.
Chromium nicotinate: Used to treat chromium deficiencies and associated symptoms.
Nicotine: A stimulant drug that acts as an agonist at nicotinic acetylcholine receptors.
Uniqueness
This compound is unique due to its specific chemical structure and versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in drug discovery and development set it apart from other similar compounds.
Properties
IUPAC Name |
ethyl 6-(hydroxymethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)7-3-4-8(6-11)10-5-7/h3-5,11H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSGPHNFOMPILP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567473 | |
Record name | Ethyl 6-(hydroxymethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35005-81-3 | |
Record name | Ethyl 6-(hydroxymethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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